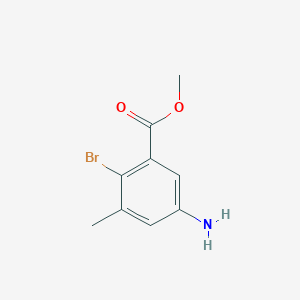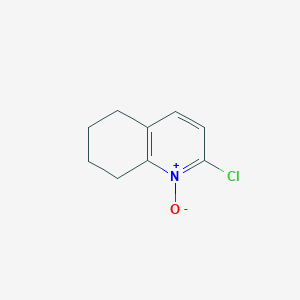
2'-O-Methyl-2,5'-anhydrouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methyl-2,5’-anhydrouridine is a modified nucleoside that plays a significant role in the research and development of drugs targeting RNA-based diseases, such as cancer, viral infections, and genetic disorders. It is an anhydrous nucleoside with the molecular formula C10H12N2O5 and a molecular weight of 240.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-O-Methyl-2,5’-anhydrouridine can be synthesized by a microwave-mediated reaction of 2,2’-anhydrouridine with naphthols . The reaction involves the use of 3’-phosphoramidite building blocks to incorporate 2’-O-aryluridine derivatives into 2’-O-methylated oligoribonucleotides .
Industrial Production Methods
The industrial production of 2’-O-Methyl-2,5’-anhydrouridine involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is extensively utilized in the research and development of drugs targeting RNA-based diseases.
Chemical Reactions Analysis
Types of Reactions
2’-O-Methyl-2,5’-anhydrouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups of the compound.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of 2’-O-Methyl-2,5’-anhydrouridine with modified functional groups, which can be used for further research and development .
Scientific Research Applications
2’-O-Methyl-2,5’-anhydrouridine is extensively utilized in scientific research, including:
Chemistry: It is used as a building block for the synthesis of modified oligoribonucleotides.
Biology: The compound is used in the study of RNA-based mechanisms and interactions.
Medicine: It plays a crucial role in the development of drugs targeting RNA-based diseases, such as cancer and viral infections.
Industry: The compound is used in the production of nucleic acid-based drugs and other pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2’-O-Methyl-2,5’-anhydrouridine involves its incorporation into RNA molecules, where it can alter the structure and function of the RNA. The compound can stabilize alternative secondary structures in RNA, increasing the abundance and lifetime of low-populated short-lived excited states . This stabilization can modulate the biological activities of the RNA and influence various cellular processes.
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine: A similar compound that also involves methylation at the 2’ position of the ribose sugar.
2’-O-Methoxyethyluridine: Another modified nucleoside with a methoxyethyl group at the 2’ position.
Uniqueness
2’-O-Methyl-2,5’-anhydrouridine is unique due to its specific structural modifications, which provide enhanced stability and unique interactions with RNA molecules. These properties make it particularly valuable in the development of RNA-based therapeutics and research applications .
Properties
IUPAC Name |
11-hydroxy-12-methoxy-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-15-8-7(14)5-4-16-10-11-6(13)2-3-12(10)9(8)17-5/h2-3,5,7-9,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEKINQEWXDGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C2COC3=NC(=O)C=CN3C1O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)



![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)

![2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)



![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)


